4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol
Description
4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is a complex organic compound with the molecular formula C13H8F5NO3. This compound is characterized by the presence of a nitro group, a pentafluoroanilino group, and a phenolic hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C13H7F5N2O3 |
|---|---|
Molecular Weight |
334.20 g/mol |
IUPAC Name |
4-nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H7F5N2O3/c14-8-9(15)11(17)13(12(18)10(8)16)19-4-5-3-6(20(22)23)1-2-7(5)21/h1-3,19,21H,4H2 |
InChI Key |
MIMNQEYCYALWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a pentafluoroaniline derivative reacts with a nitrophenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluoroanilino group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(2,3,4,5,6-Pentafluoroanilino)methyl]phenol: Similar structure but lacks the nitro group.
4-Nitrophenol: Contains the nitro group but lacks the pentafluoroanilino group.
Pentafluoroaniline: Contains the pentafluoroanilino group but lacks the phenolic hydroxyl group and nitro group.
Uniqueness
4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is unique due to the combination of the nitro group, pentafluoroanilino group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
